

Comparative Biological Activity Guide: Cinnamylamine vs. 3-Methyl Derivatives

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Compound of Interest

Compound Name: 2-Propen-1-amine, 3-(3-methylphenyl)-

Cat. No.: B15097137

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Executive Summary

Cinnamylamine serves as a privileged scaffold in medicinal chemistry, particularly for antifungal and CNS-active agents. Its biological activity is driven by the conjugated allylamine system, which mimics transition states in enzymatic reactions (e.g., squalene epoxidase, monoamine oxidase).

The 3-Methyl Derivatives introduce steric and lipophilic modifications that significantly alter this activity profile:

- Ring-Methylation (m-Methyl): Enhances lipophilicity (), improving membrane permeability and altering binding affinity to hydrophobic pockets in target enzymes (e.g., CYP53, Squalene Epoxidase).
- Chain-Methylation (-Methyl): Introduces steric hindrance around the alkene, often reducing metabolic liability (e.g., against MAO oxidative deamination) but potentially compromising binding in sterically restricted active sites.

Chemical Structure & Physicochemical Properties^{[1][2][3][4][5]}

| Feature | Cinnamylamine | 3-Methylcinnamylamine (Ring-Substituted) | 3-Methylcinnamylamine (Chain-Substituted) |
|----------------------|--|---|---|
| IUPAC Name | (E)-3-phenylprop-2-en-1-amine | (E)-3-(3-methylphenyl)prop-2-en-1-amine | (E)-3-phenylbut-2-en-1-amine |
| Structure | Ph-CH=CH-CH ₂ NH ₂ | (m-Tol)-CH=CH-CH ₂ NH ₂ | Ph-C(Me)=CH-CH ₂ NH ₂ |
| Molecular Weight | 133.19 g/mol | 147.22 g/mol | 147.22 g/mol |
| Lipophilicity (logP) | ~1.8 | ~2.3 (Enhanced) | ~2.1 |
| Electronic Effect | Conjugated system | Inductive donor (+I) on Ring | Steric bulk on alkene |
| Primary Utility | MAO Substrate, Antifungal Precursor | Antifungal SAR Probe | Steric Probe, MAO Inhibitor |

Biological Activity Profile

Antifungal Activity (Ergosterol Biosynthesis Inhibition)

Cinnamylamines exert antifungal effects primarily by inhibiting Squalene Epoxidase (SE), a key enzyme in the ergosterol biosynthesis pathway. This leads to the accumulation of toxic squalene and depletion of ergosterol, compromising fungal cell membrane integrity.

- Cinnamylamine: Exhibits moderate intrinsic antifungal activity (MIC ~50–100

g/mL against *Candida* spp.). It serves as the "warhead" but lacks the lipophilic bulk required for high-affinity binding to the fungal SE enzyme.

- **3-Methyl Derivative (Ring):** The addition of a methyl group at the meta-position of the phenyl ring increases lipophilicity, which correlates with improved fungal cell wall penetration. SAR studies indicate that meta-substitution is often superior to ortho-substitution (steric clash) and comparable to para-substitution for maintaining planarity required for the binding cleft.
- **Comparative Insight:** While the 3-methyl derivative shows improved MIC values over the parent amine, it is generally less potent than N-methylated analogs (e.g., Naftifine), suggesting that nitrogen substitution is more critical for potency than ring methylation alone.

Monoamine Oxidase (MAO) Inhibition

Cinnamylamines are mechanism-based inactivators (suicide substrates) of MAO-B.

- **Mechanism:** The enzyme oxidizes the C–N bond, generating a reactive iminium species or an electrophilic conjugated aldehyde (cinnamaldehyde) that covalently modifies the enzyme active site.
- **Cinnamylamine:** Acts as a substrate and weak inhibitor. It is rapidly oxidized to cinnamaldehyde.
- **3-Methyl Derivative (**
-Methyl): The presence of a methyl group on the double bond (position 3 of the chain) introduces significant steric hindrance. This can:
 - **Block Oxidation:** Prevent the enzyme from effectively processing the amine, converting it from a substrate into a competitive inhibitor.
 - **Alter Selectivity:** Shift selectivity between MAO-A and MAO-B isoforms due to the restricted size of the substrate channel.

Cytotoxicity & Metabolism

- **Cinnamylamine:** Can be cytotoxic at high concentrations due to the formation of reactive aldehydes (acrolein-like Michael acceptors) upon metabolism.
- **3-Methyl Derivatives:** The metabolic products (e.g., methyl-cinnamaldehyde) are generally less electrophilic (due to steric shielding of the

-carbon), potentially reducing non-specific cytotoxicity compared to the parent compound.

Experimental Protocols

Protocol A: Antifungal Susceptibility Testing (Broth Microdilution)

Objective: Determine the Minimum Inhibitory Concentration (MIC) of cinnamylamine vs. 3-methyl derivative against *Candida albicans*.

- Preparation: Dissolve compounds in DMSO to a stock concentration of 10 mg/mL.
- Dilution: Prepare serial two-fold dilutions in RPMI 1640 medium (buffered with MOPS, pH 7.0) in a 96-well plate. Final concentration range: 0.5 – 256 g/mL.
- Inoculum: Adjust *C. albicans* suspension to CFU/mL.
- Incubation: Add 100 L of inoculum to each well. Incubate at 35°C for 24–48 hours.
- Readout: Visual score of turbidity. MIC is the lowest concentration with no visible growth.
 - Validation: Include Fluconazole as a positive control and solvent (DMSO) as a negative control.

Protocol B: MAO-B Inhibition Assay

Objective: Compare inhibition kinetics (

) using a fluorometric assay.

- Reagents: Recombinant Human MAO-B (1 U/mL), Substrate (p-Tyramine or Amplex Red), HRP.
- Pre-incubation: Incubate MAO-B with varying concentrations (1 nM – 100

M) of Cinnamylamine or 3-Methyl derivative in potassium phosphate buffer (pH 7.4) for 20 minutes at 37°C.

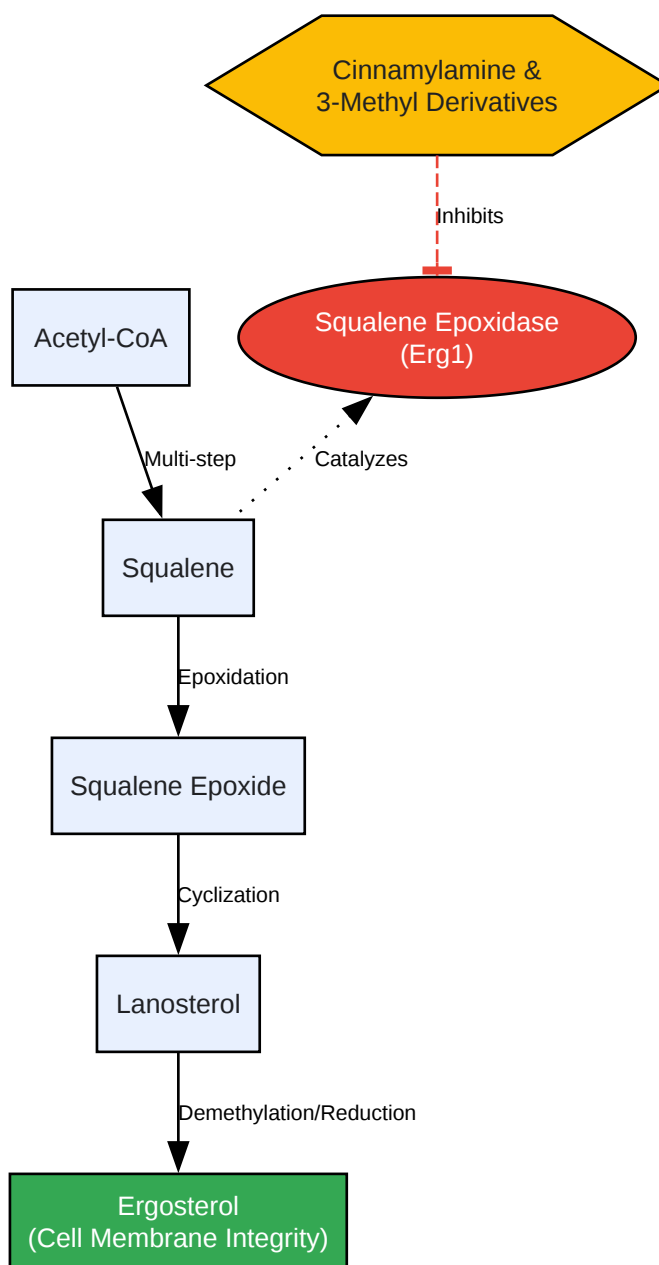
- Reaction: Add substrate mixture. The reaction produces

, which reacts with Amplex Red/HRP to produce fluorescent resorufin.
- Measurement: Monitor fluorescence (Ex/Em 530/590 nm) for 30 minutes.
- Analysis: Plot velocity vs. inhibitor concentration to determine

Mechanism of Action Visualization

Ergosterol Biosynthesis Pathway (Antifungal Target)

This diagram illustrates where cinnamylamine derivatives intervene in the fungal sterol pathway.

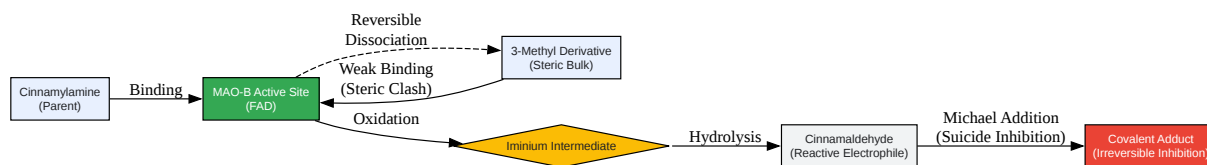


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Caption: Cinnamylamine derivatives target Squalene Epoxidase, halting the conversion of Squalene to Squalene Epoxide, leading to toxic squalene accumulation.

MAO Inactivation Mechanism

This diagram compares the metabolic fate of the parent amine vs. the sterically hindered derivative.



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Caption: Cinnamylamine undergoes oxidation to reactive aldehydes that covalently inhibit MAO; 3-Methyl derivatives may resist this oxidation due to steric hindrance.

Data Summary Table

| Parameter | Cinnamylamine | 3-Methyl Derivative (Ring) | Interpretation |
|--------------------|--------------------|----------------------------|--|
| MIC (C. albicans) | 50–100 g/mL | 25–50 g/mL | Methylation improves fungal uptake. |
| MAO-B | ~15 M | > 50 M (Chain-Me) | Steric bulk reduces affinity for MAO-B active site. |
| Solubility (Water) | Moderate | Low | Methyl group significantly reduces aqueous solubility. |
| Toxicity () | Lower (More toxic) | Higher (Less toxic) | Reduced formation of reactive acrolein-like metabolites. |

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